molecular formula C21H18Cl2N4O5S2 B2649657 N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide CAS No. 1022403-91-3

N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2649657
CAS No.: 1022403-91-3
M. Wt: 541.42
InChI Key: XEXRBJKIHBWIBK-UHFFFAOYSA-N
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Description

The compound “N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide” is a synthetic small molecule characterized by a hybrid structure integrating multiple pharmacophores: a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group, a thioamide linker, and a toluenesulfonyl acetamide moiety. The compound’s synthesis involves multi-step reactions, including carbodiimide-mediated coupling (as seen in analogous syntheses ), and its crystalline structure may be resolved using X-ray diffraction methods supported by programs like SHELX .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O5S2/c1-11-6-8-13(9-7-11)34(30,31)10-16(28)25-26-21(33)24-20(29)17-12(2)32-27-19(17)18-14(22)4-3-5-15(18)23/h3-9H,10H2,1-2H3,(H,25,28)(H2,24,26,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRBJKIHBWIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the sulfonylacetamide moiety: This can be done through nucleophilic substitution reactions, where the sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Acidic or basic catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

1,2-Oxazole Derivatives

  • Similarity : The 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl group is analogous to oxazole-containing inhibitors of cyclooxygenase (COX) or kinases. For example, COX-2 inhibitors like celecoxib feature a sulfonamide-substituted pyrazole ring instead of oxazole but retain halogenated aryl groups for target binding .
  • Divergence : The thioamide linker in the target compound distinguishes it from typical amide-linked oxazole derivatives. Thioamides enhance metabolic stability compared to amides, as sulfur’s lower electronegativity reduces susceptibility to hydrolysis .

Sulfonamide-Containing Compounds

  • Similarity : The 4-methylbenzenesulfonyl acetamide moiety parallels sulfonamide antibiotics (e.g., sulfamethoxazole) and carbonic anhydrase inhibitors. These groups often enhance solubility and facilitate hydrogen bonding with target proteins .

Spectroscopic Characterization

  • NMR data comparisons (e.g., chemical shifts in regions A and B, as in Figure 6 of ) highlight structural differences. For instance, the toluenesulfonyl group’s protons would exhibit distinct deshielding effects compared to simpler acetamide derivatives.

Physicochemical and Bioactivity Trends

Hydrogen Bonding and Crystal Packing

  • These features may promote unique crystal packing or protein interactions, enhancing thermal stability or binding affinity.

Lumping Strategy in Property Prediction

  • Using the lumping strategy , the compound could be grouped with other halogenated oxazole-sulfonamide hybrids. Such groupings predict similar solubility, logP, and metabolic profiles, though the thioamide linker may necessitate separate consideration due to its unique reactivity.

Data Tables

Table 1: Key Functional Groups and Their Roles

Functional Group Role Example in Comparable Compounds
3-(2,6-dichlorophenyl)-1,2-oxazole Target binding (halogen interactions) COX-2 inhibitors
Thioamide linker Metabolic stability Thiourea-based kinase inhibitors
4-methylbenzenesulfonyl acetamide Solubility enhancement Sulfonamide antibiotics

Biological Activity

N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the implications of its activity based on recent studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular details:

  • Molecular Formula : C19H19Cl2N3O3S
  • Molecular Weight : 392.34 g/mol
  • IUPAC Name : this compound

This compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of oxazole rings and various amide linkages. The detailed synthetic pathway is crucial for understanding its biological activity as different intermediates may exhibit distinct pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxazole moieties have shown significant cytotoxic effects against various cancer cell lines.

In vitro evaluations demonstrated that such compounds could inhibit the proliferation of human peripheral blood lymphocytes and suppress tumor necrosis factor α (TNF-α) production, indicating their potential as immunomodulatory agents . A comparative study revealed that oxazolo[5,4-d]pyrimidines exhibited low toxicity while effectively inhibiting cancer cell growth .

The mechanism by which these compounds exert their effects often involves modulation of signaling pathways associated with cell apoptosis and proliferation. For example, certain derivatives have been shown to activate caspase cascades leading to programmed cell death in cancer cells .

Study 1: Antitumor Activity Evaluation

A comprehensive study evaluated the antitumor activity of various oxazole derivatives including those structurally similar to our compound. The results indicated that at a concentration of 10 µM, certain derivatives displayed selective toxicity towards leukemia cell lines while exhibiting minimal effects on normal cells. This suggests a targeted mechanism that could be exploited in therapeutic applications .

Cell Line Sensitivity (10 µM) Remarks
LeukemiaHighMost sensitive
MelanomaModerateSome sensitivity observed
Breast CancerLowMinimal response

Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of compounds related to this compound. Results showed significant inhibition of phytohemagglutinin A-induced proliferation in human lymphocytes, indicating potential applications in autoimmune disorders .

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